Butyl methyl ether

Descripción

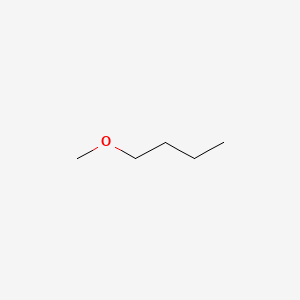

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBDYQVECUFKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Record name | BUTYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074559 | |

| Record name | Butane, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |

| Record name | BUTYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

139.0 [mmHg] | |

| Record name | 1-Methoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-28-4 | |

| Record name | BUTYL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, butyl methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of n-Butyl Methyl Ether

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

n-Butyl methyl ether (MTBE), also known as 1-methoxybutane, is an ether with the chemical formula C₅H₁₂O. It is a colorless, clear liquid characterized by its high flammability and slight solubility in water.[1][2][3] This document provides a comprehensive overview of the core physico-chemical properties of n-butyl methyl ether, outlines standard experimental protocols for their determination, and presents a relevant synthetic workflow. Its applications are notable in various industrial and research settings, including its use as a pharmaceutical intermediate and as a fuel additive. The data and methodologies presented herein are intended to serve as a critical resource for professionals in research and drug development.

Core Physico-chemical Properties

The fundamental physico-chemical characteristics of n-butyl methyl ether are summarized in the tables below. These properties are crucial for its handling, application in synthetic chemistry, and for understanding its behavior as a solvent.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O | [3] |

| Molecular Weight | 88.15 g/mol | [3] |

| Appearance | Colorless, clear liquid | [1][2][3] |

| Density | 0.744 g/mL at 25 °C | [2][4] |

| Boiling Point | 70-71 °C (at 760 mmHg) | [1][2] |

| Melting Point | -115 °C | [2][4] |

| Refractive Index | 1.374 (at 20 °C, n20/D) | [2][4] |

Thermodynamic and Safety Properties

| Property | Value | Source(s) |

| Flash Point | -10 °C (14 °F) - closed cup | [4] |

| Vapor Pressure | 139 mmHg at 25 °C | [4] |

| Solubility in Water | Slightly soluble | [2][3][5] |

| Octanol/Water Partition Coefficient (Log P) | 1.06 | [6] |

| Autoignition Temperature | 460 °C (for tert-butyl methyl ether) | [7] |

| Lower/Upper Explosion Limit | 1.5% / 8.5% (vol%) (for tert-butyl methyl ether) | [7] |

Experimental Protocols for Property Determination

The accurate determination of physico-chemical properties is paramount for the safe and effective use of chemical substances in research and development. Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensure data reliability and comparability.

Density Determination

-

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[8]

-

Protocol Summary:

-

A small volume of the liquid sample (approximately 0.7 mL) is introduced into an oscillating U-shaped tube.[9]

-

The instrument measures the change in the oscillating frequency of the tube caused by the mass of the sample.

-

This frequency change is used in conjunction with calibration data (typically using dry air and high-purity water) to determine the density of the sample at a specified, precisely controlled temperature (e.g., 25 °C).[9]

-

For volatile liquids like n-butyl methyl ether, care must be taken to prevent the formation of vapor bubbles in the tube, which can be achieved through automated, pressurized injection systems.

-

Boiling Point Determination

-

Protocol Summary: This guideline describes several methods. The dynamic method is highly suitable for volatile compounds.

-

The substance is heated, and the temperature at which its vapor pressure equals the ambient pressure is measured.

-

A pressure vessel is used where the pressure can be varied. For a series of specific pressures, the corresponding boiling temperatures are determined.

-

A curve of vapor pressure versus temperature is plotted.

-

The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation from this curve. This method also allows for the simultaneous determination of the vapor pressure curve.[3]

-

Vapor Pressure Determination

-

Methodology: ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope. A common alternative is the "Boiling-Point Method" as described in various literature sources.[11][12]

-

Protocol Summary (Boiling-Point Method):

-

The liquid is placed in a suitable container and heated.

-

The system is connected to a pressure measurement device and a vacuum source, allowing for the external pressure to be controlled.

-

At a specific, reduced external pressure, the liquid is heated until it boils. The temperature at which boiling occurs is recorded.

-

This process is repeated for several different applied pressures.

-

The resulting data of pressure versus temperature constitutes the vapor pressure curve for the substance.

-

Octanol-Water Partition Coefficient (Log P) Determination

-

Methodology: OECD Guideline 107 - Partition Coefficient (n-octanol/water): Shake Flask Method.[1]

-

Protocol Summary:

-

A solution of n-butyl methyl ether is prepared in either n-octanol (pre-saturated with water) or water (pre-saturated with n-octanol).

-

This solution is placed in a vessel with a known volume of the second, immiscible solvent.

-

The vessel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is established, which can take several hours.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of n-butyl methyl ether in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as gas chromatography (GC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log P).

-

Application in Synthesis: An Experimental Workflow

n-Butyl methyl ether serves as a useful solvent and intermediate in organic synthesis. One documented application is its use in the preparation of meta-chloroperbenzoic acid (m-CPBA), a versatile oxidizing agent in drug development and organic chemistry.[13]

The following diagram illustrates a generalized workflow for a synthetic step involving n-butyl methyl ether, based on a described synthesis of an m-CPBA intermediate.

Caption: Workflow for m-CPBA intermediate synthesis using n-butyl methyl ether.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rc.usf.edu [rc.usf.edu]

- 7. epa.gov [epa.gov]

- 8. intertekinform.com [intertekinform.com]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. oecd.org [oecd.org]

- 11. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

- 12. §219.111. Vapor Pressure of Volatile Organic Material, SUBPARTA. GENERAL PROVISIONS, PART219. ORGANIC MATERIAL EMISSION STANDARDS AND LIMITATIONS FOR THE METRO EAST AREA, TITLE35. ENVIRONMENTAL PROTECTION, Illinois Administrative Code [ilrules.elaws.us]

- 13. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Butyl Methyl Ether via Williamson Ether Synthesis

Introduction: The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3] This guide provides a comprehensive overview of the synthesis of butyl methyl ether, detailing the reaction mechanism, experimental protocols, and critical parameters for researchers and professionals in drug development and chemical synthesis. Two primary isomers will be considered: n-butyl methyl ether and tert-butyl methyl ether, highlighting the strategic choice of reagents dictated by the S(_N)2 mechanism's limitations.

Core Principles: The S(_N)2 Reaction Pathway

The Williamson ether synthesis is a classic example of an S(_N)2 reaction.[3] The process occurs in two fundamental steps:

-

Deprotonation: An alcohol is deprotonated by a strong base (such as sodium metal, sodium hydride, or potassium hydroxide) to form a highly nucleophilic alkoxide ion.[2][4]

-

Nucleophilic Attack: The newly formed alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted, single-step mechanism.[2][5] This backside attack displaces the halide leaving group, resulting in the formation of the ether.

The success of the synthesis is highly dependent on the steric hindrance of the reactants. The reaction is most efficient with methyl and primary alkyl halides.[6] Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination (alkene) product due to the steric bulk hindering the backside attack.[4][7]

Reaction Mechanism Visualization

Caption: General mechanism of the Williamson ether synthesis.

Synthesis of n-Butyl Methyl Ether

For the synthesis of a primary ether like n-butyl methyl ether, two theoretical pathways exist. However, the pathway utilizing the less sterically hindered alkyl halide is strongly preferred to maximize the yield of the S(_N)2 product.

-

Preferred Route: Sodium butoxide (from n-butanol) + Methyl Iodide

-

Less Favorable Route: Sodium methoxide (from methanol) + 1-Bromobutane[8]

While both routes involve a primary alkyl halide, methyl iodide is less hindered and more reactive than 1-bromobutane, making the first option optimal.

Experimental Protocol: n-Butyl Methyl Ether

This protocol is based on the reaction of sodium n-butoxide with methyl iodide.

1. Preparation of Sodium n-Butoxide Solution:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 1.2 moles of absolute n-butyl alcohol and 0.25 gram-equivalent of metallic sodium.

-

Stir the mixture until all the sodium has reacted to form the sodium n-butoxide solution. This reaction is exothermic.

2. Williamson Ether Synthesis:

-

To the freshly prepared alkoxide solution, add 0.2 moles of methyl iodide (or an equivalent molar amount of methyl bromide or dimethyl sulfate).

-

Heat the mixture to reflux with continuous stirring. Ensure the apparatus is protected from atmospheric moisture.

-

Maintain the reflux for approximately 5 hours to ensure the reaction goes to completion.

3. Product Isolation and Purification:

-

After the reflux period, set up the apparatus for distillation. Distill the product mixture directly from the reaction flask with stirring.

-

Collect the distillate, which will contain n-butyl methyl ether and unreacted n-butyl alcohol, until the temperature of the vapor reaches the boiling point of n-butyl alcohol.

-

The crude distillate is then fractionally distilled using a 30-cm Vigreux column to separate the lower-boiling ether from the alcohol.

-

Collect fractions and monitor their purity by measuring the refractive index.

-

Combine the fractions consisting mainly of n-butyl methyl ether and redistill over 5% metallic sodium to remove any remaining alcohol and moisture. Repeat until a constant refractive index is achieved.

Experimental Workflow: n-Butyl Methyl Ether

Caption: Experimental workflow for n-butyl methyl ether synthesis.

Synthesis of tert-Butyl Methyl Ether (MTBE)

The synthesis of a tertiary ether like MTBE provides a critical illustration of the constraints of the S(_N)2 reaction.

-

Correct Route: Potassium tert-butoxide + Methyl Iodide.[9][10] The nucleophile is sterically bulky, but the methyl halide substrate is unhindered, allowing the S(_N)2 reaction to proceed.[11]

-

Incorrect Route: Sodium methoxide + tert-Butyl Halide. This combination will fail to produce the ether. The methoxide, being a strong base, will abstract a proton from the tertiary alkyl halide, leading to an E2 elimination reaction and yielding isobutylene as the major product.[7]

Reaction Visualization: MTBE Synthesis

Caption: Correct reagent choice for MTBE synthesis via Williamson reaction.

Data Presentation

Table 1: Reagent Properties and Quantities

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (for n-butyl methyl ether) | Key Role |

| n-Butyl Alcohol | C₄H₁₀O | 74.12 | 1.2 | Alcohol Precursor |

| Sodium Metal | Na | 22.99 | 0.25 | Base |

| Methyl Iodide | CH₃I | 141.94 | 0.2 | Alkylating Agent |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | N/A | Nucleophile (for MTBE) |

Table 2: Reaction Conditions and Product Properties

| Parameter | Value |

| Reaction Conditions | |

| Reaction Time | 5 hours |

| Reaction Temperature | Reflux Temperature of Mixture |

| Product: n-Butyl Methyl Ether | |

| Reported Yield | ~80% |

| Boiling Point | 70-71 °C |

| Melting Point | -115 °C |

| Density (at 25 °C) | 0.744 g/mL |

| Refractive Index (n20/D) | 1.374 |

Safety and Handling

-

Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Must be handled under an inert solvent and with extreme care.

-

Methyl Iodide: A potent alkylating agent and is toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

-

Strong Bases (NaH, KOtBu): Corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety glasses) is mandatory.

-

Diethyl Ether (if used for extraction): Extremely flammable. No open flames or spark sources should be present in the laboratory.[12]

Conclusion

The Williamson ether synthesis is a robust and adaptable method for the preparation of ethers. The successful synthesis of this compound isomers hinges on a correct understanding of the S(_N)2 mechanism and its sensitivity to steric hindrance. For primary ethers like n-butyl methyl ether, the reaction is straightforward. However, for tertiary ethers such as MTBE, the choice of a tertiary alkoxide and a methyl halide is critical to prevent the competing E2 elimination pathway. The protocols and data presented in this guide offer a framework for the successful laboratory synthesis and purification of this compound for research and development applications.

References

- 1. studylib.net [studylib.net]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 5. youtube.com [youtube.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. Lu Le Laboratory: Synthesis of n-Butyl Methyl Ether - SN2 Reactions - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 9. Illustrated Glossary of Organic Chemistry - Williamson ether synthesis [chem.ucla.edu]

- 10. brainly.in [brainly.in]

- 11. youtube.com [youtube.com]

- 12. The Williamson Ether Synthesis [cs.gordon.edu]

Butyl methyl ether structural formula and isomers

An In-depth Technical Guide to Butyl Methyl Ether: Structural Formula, Isomers, and Synthesis Protocols

Introduction

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their general formula, R-O-R', allows for significant structural diversity. This guide focuses on ethers with the molecular formula C5H12O . This formula corresponds to multiple constitutional isomers, which are molecules that share the same molecular formula but have different structural arrangements of atoms. The C5H12O isomers can be broadly categorized into two functional groups: alcohols and ethers. This document provides a detailed examination of this compound and its corresponding ether isomers, outlining their structures, physicochemical properties, and key synthesis methodologies relevant to researchers and professionals in chemical and pharmaceutical development.

Structural Formula of this compound and its Isomers

The molecular formula C5H12O gives rise to six constitutional ether isomers. The primary subject of this guide, n-butyl methyl ether, is systematically named 1-methoxybutane. The other five ether isomers are derived from different arrangements of the carbon skeleton and the position of the methoxy or ethoxy group.

The six ether isomers of C5H12O are:

-

1-Methoxybutane (n-Butyl Methyl Ether)

-

2-Methoxybutane (sec-Butyl Methyl Ether)

-

1-Methoxy-2-methylpropane (Isothis compound)

-

2-Methoxy-2-methylpropane (tert-Butyl Methyl Ether or MTBE)

-

1-Ethoxypropane (Ethyl Propyl Ether)

-

2-Ethoxypropane (Ethyl Isopropyl Ether)

Visualization of Ether Isomers of C5H12O

The logical relationship between the parent molecular formula and its resulting ether isomers is illustrated below. Each unique structure represents a distinct compound with its own set of chemical and physical properties.

A Comprehensive Spectroscopic Analysis of Butyl Methyl Ether Isomers

This technical guide provides an in-depth analysis of the spectroscopic data for two common isomers of butyl methyl ether: n-butyl methyl ether and tert-butyl methyl ether. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It encompasses a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual workflows.

Spectroscopic Data

The following sections present the key spectroscopic data for n-butyl methyl ether and tert-butyl methyl ether in a structured tabular format for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The tables below summarize the ¹H and ¹³C NMR data for the two isomers.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

| Isomer | Structure | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| n-Butyl Methyl Ether | CH₃-O-CH₂-CH₂-CH₂-CH₃ | a (CH₃-O) | 3.31 | s | - |

| b (O-CH₂) | 3.38 | t | 6.6 | ||

| c (-CH₂-) | 1.55 | sextet | 6.8 | ||

| d (-CH₂-) | 1.37 | sextet | 7.4 | ||

| e (CH₃-C) | 0.91 | t | 7.3 | ||

| tert-Butyl Methyl Ether | (CH₃)₃C-O-CH₃ | a ((CH₃)₃C) | 1.19 | s | - |

| b (O-CH₃) | 3.18 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers

| Isomer | Structure | Carbon Assignment | Chemical Shift (δ) ppm |

| n-Butyl Methyl Ether | CH₃-O-CH₂-CH₂-CH₂-CH₃ | a (CH₃-O) | 58.6 |

| b (O-CH₂) | 72.8 | ||

| c (-CH₂-) | 31.9 | ||

| d (-CH₂-) | 19.4 | ||

| e (CH₃-C) | 14.0 | ||

| tert-Butyl Methyl Ether | (CH₃)₃C-O-CH₃ | a ((CH₃)₃C) | 27.5 |

| b (O-CH₃) | 49.6 | ||

| c (C-(CH₃)₃) | 73.4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for the this compound isomers are presented below.

Table 3: Key IR Absorption Bands for this compound Isomers

| Isomer | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| n-Butyl Methyl Ether | C-H (alkane) | Stretching | 2950-2850 | Strong |

| C-O (ether) | Stretching | 1120-1085 | Strong | |

| tert-Butyl Methyl Ether | C-H (alkane) | Stretching | 2970-2820 | Strong |

| C-O (ether) | Stretching | 1100-1075 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound Isomers

| Isomer | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |

| n-Butyl Methyl Ether | 88 | 45 | 29, 41, 56, 73 |

| tert-Butyl Methyl Ether | 88 | 73 | 41, 57 |

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the liquid this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean vial.[1][2][3] The solvent should completely dissolve the sample and not have signals that interfere with the analyte's peaks.[1]

-

Ensure the solution is homogeneous by gentle vortexing or sonication.[1]

-

Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[1][3] Avoid introducing any particulate matter or air bubbles.[1][3]

-

-

Instrument Setup and Data Acquisition :

-

Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Locking : The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1]

-

Shimming : The homogeneity of the magnetic field is optimized to improve signal resolution and shape.[1]

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[1]

-

Acquisition : Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data.[1]

-

-

Data Processing :

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).

-

IR Spectroscopy Protocol (Neat Liquid Sample)

-

Sample Preparation :

-

Instrument Setup and Data Acquisition :

-

Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the salt plate "sandwich" into the sample holder of the IR spectrometer.[4]

-

Acquire the IR spectrum of the sample.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry Protocol (Volatile Liquid)

-

Sample Introduction :

-

Ionization :

-

The vaporized sample molecules are then ionized, most commonly using Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).

-

-

Mass Analysis :

-

The resulting ions (the molecular ion and any fragment ions formed) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation :

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

The molecular weight of the compound can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Caption: Mass spectral fragmentation pathway for n-butyl methyl ether.

Caption: Mass spectral fragmentation pathway for tert-butyl methyl ether.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. webassign.net [webassign.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. mhchem.org [mhchem.org]

- 7. fountainheadpress.com [fountainheadpress.com]

- 8. paulcooper.pbworks.com [paulcooper.pbworks.com]

- 9. Molar Mass of a Volatile Liquid [web.lemoyne.edu]

Solubility of butyl methyl ether in water and organic solvents

An In-depth Technical Guide to the Solubility of Butyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key solvent and additive used in various scientific and industrial applications. This document distinguishes between the two primary isomers, n-butyl methyl ether (n-BME) and tert-butyl methyl ether (MTBE), presenting their solubility in water and a range of common organic solvents. Furthermore, it details the standard experimental protocol for determining thermodynamic solubility to aid in the replication and design of new studies.

This compound (C₅H₁₂O) is an organic compound classified as an ether. The central oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This "polar head" allows for a degree of interaction with polar solvents like water. However, this is counteracted by the nonpolar nature of the attached alkyl groups (a methyl group and a butyl isomer group). The size and branching of the butyl group influence the overall balance between hydrophilic and hydrophobic character, leading to distinct solubility profiles for each isomer.

Generally, the larger, nonpolar alkyl chains limit water solubility, while the ether linkage prevents complete immiscibility. Conversely, these nonpolar groups promote solubility in a wide array of organic solvents. Tert-butyl methyl ether's more compact, spherical structure compared to the linear chain of n-butyl methyl ether also subtly affects its interaction with solvent molecules.

Health and safety hazards of butyl methyl ether exposure

An In-depth Technical Guide to the Health and Safety Hazards of Butyl Methyl Ether Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl tert-butyl ether (MTBE), a volatile organic compound, has been extensively used as a gasoline additive. Its potential for human exposure through inhalation and groundwater contamination has prompted significant research into its toxicological profile. This technical guide provides a comprehensive overview of the health and safety hazards associated with MTBE exposure, with a focus on its carcinogenic potential, metabolic pathways, and target organ toxicity. Quantitative toxicological data are summarized, key experimental methodologies are detailed, and relevant biological pathways are visualized to offer a thorough resource for the scientific community.

Chemical and Physical Properties

Methyl tert-butyl ether is a colorless liquid with a characteristic anesthetic-like odor.[1] It is a volatile and flammable compound that is sparingly soluble in water.[2]

Toxicokinetics and Metabolism

MTBE is rapidly absorbed following inhalation or oral exposure.[3] Once absorbed, it is distributed to various tissues.[4] The primary metabolic pathway for MTBE involves demethylation by cytochrome P450 enzymes in the liver, which produces two main metabolites: tert-butyl alcohol (TBA) and formaldehyde.[3] TBA can be further metabolized through glucuronidation or oxidation to 2-methyl-1,2-propanediol, which is then oxidized to 2-hydroxyisobutyric acid.[3] A significant portion of absorbed MTBE is also cleared from the body unchanged through exhalation.[1]

Figure 1: Metabolic pathway of this compound (MTBE).

Health Hazards

Acute Toxicity

Acute exposure to high concentrations of MTBE can lead to central nervous system (CNS) depression, with symptoms including dizziness, lightheadedness, nausea, and confusion.[5][6] Inhalation or contact with MTBE may also cause irritation to the skin, eyes, nose, and throat.[5][7]

Chronic Toxicity and Carcinogenicity

Chronic exposure to MTBE has been linked to various adverse health effects in animal studies, including effects on the central nervous system, respiratory irritation, and impacts on the liver and kidneys.[8]

The carcinogenic potential of MTBE has been extensively studied. While epidemiological studies in humans are not available, animal studies have shown evidence of carcinogenicity.[9] Inhalation exposure has been linked to an increased incidence of renal tubular cell tumors in male rats and hepatocellular adenomas in female mice.[10] Oral gavage studies in rats have reported increased incidences of testicular Leydig cell tumors in males and a combination of lymphomas and leukemia in females.[10] However, it is important to note that the relevance of some of these findings to humans is debated, particularly the renal tumors in male rats, which are linked to a species-specific mechanism.[11]

Genotoxicity

The genotoxicity of MTBE has been a subject of debate. Some studies have indicated that MTBE can induce DNA damage in human lymphocytes at low doses and may cause chromosomal aberrations in rat bone marrow cells at high concentrations.[12][13] However, other studies, such as the Salmonella microsuspension assay and the in vivo mouse bone marrow micronucleus test, have not found significant genotoxic effects.[14]

Reproductive and Developmental Toxicity

No data is available on the reproductive effects of MTBE in humans.[10] Animal studies have not shown changes in fertility or pregnancy outcomes in a two-generation inhalation study in rats.[10] Developmental effects, such as decreased fetal weight and delayed ossification, have been observed in mice at high inhalation concentrations.[15]

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of this compound.

Table 1: Acute Toxicity Data

| Species | Route | Value | Reference |

| Rat | Oral | LD50: > 2,000 - 4,000 mg/kg | [1][6][16] |

| Rabbit | Dermal | LD50: 2,000 - 10,000 mg/kg | [16][17] |

| Rat | Inhalation | LC50: 23,576 ppm (4 hours) | [1] |

| Rat | Inhalation | LC50: 85 mg/L (4 hours) | [6][16][17] |

Table 2: Occupational Exposure Limits

| Organization | Limit | Value | Reference |

| ACGIH | TLV-TWA (8-hour) | 50 ppm | [5][18] |

| OSHA | PEL | Not Established | [18][19] |

| NIOSH | REL | Not Established | [18] |

Mechanisms of Toxicity

Male Rat-Specific Renal Tumors

The development of renal tumors in male rats exposed to MTBE is linked to a mechanism involving alpha-2u-globulin, a protein unique to male rats.[11] MTBE or its metabolites bind to alpha-2u-globulin, leading to its accumulation in the renal proximal tubules.[7][20] This accumulation causes lysosomal overload, cell death, and subsequent regenerative cell proliferation, which in turn increases the risk of tumor formation.[20] This mechanism is not considered relevant to humans.[21]

Figure 2: Alpha-2u-globulin mediated nephrotoxicity in male rats.

Central Nervous System Depression

The exact signaling pathway for MTBE-induced CNS depression is not fully elucidated but is thought to be similar to other volatile organic compounds and anesthetics. It likely involves interactions with neurotransmitter systems, such as potentiation of GABAergic inhibition and inhibition of glutamatergic excitation, leading to a general depressant effect on the central nervous system.

Experimental Protocols

Inhalation Carcinogenicity Study in Rats

A representative chronic inhalation carcinogenicity study involves the following steps:

-

Animal Model: Fischer 344 rats, typically 50 animals per sex per group.

-

Exposure Groups: Animals are divided into control (0 ppm MTBE) and multiple exposure groups (e.g., 400, 3000, and 8000 ppm MTBE vapor).

-

Exposure Regimen: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for a duration of 24 months.

-

Monitoring: Regular observation for clinical signs of toxicity, body weight measurements, and food consumption.

-

Necropsy and Histopathology: At the end of the study, all animals undergo a complete necropsy. A comprehensive set of tissues is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

Figure 3: Workflow for a typical inhalation carcinogenicity study.

Neurotoxicity Assessment in Rats

Acute and subchronic neurotoxicity can be evaluated using a Functional Observational Battery (FOB):

-

Animal Model: Sprague-Dawley or Fischer 344 rats.

-

Exposure: Acute (single 6-hour inhalation) or subchronic (6 hours/day, 5 days/week for 13 weeks) exposure to varying concentrations of MTBE (e.g., 0, 800, 4000, 8000 ppm).

-

Functional Observational Battery (FOB): A series of tests conducted at specific time points post-exposure to assess:

-

Home-cage observations: Posture, activity level.

-

Open-field observations: Gait, arousal, stereotypy.

-

Manipulative tests: Approach, handling, sensory responses (e.g., to light, sound), grip strength, motor activity.

-

-

Neuropathology: At the end of the study, brain and peripheral nervous tissues are collected, fixed, and examined for histopathological changes.

Genotoxicity Assessment

-

Salmonella Microsuspension Assay (Ames Test):

-

Tester Strains: Use of multiple Salmonella typhimurium strains (e.g., TA98, TA100, TA104, TA1535) to detect different types of point mutations.

-

Metabolic Activation: The assay is conducted with and without the addition of a metabolic enzyme fraction (S9) to assess the genotoxicity of MTBE and its metabolites.

-

Exposure: Tester strains are exposed to a range of MTBE concentrations in a closed system to prevent volatilization.

-

Endpoint: The number of revertant colonies is counted to determine the mutagenic potential.

-

-

In Vivo Mouse Bone Marrow Micronucleus Test:

-

Animal Model: Swiss-Webster mice.

-

Dosing: Administration of MTBE, typically via intraperitoneal injection, at multiple dose levels.

-

Sample Collection: Bone marrow is collected at specific time points after dosing.

-

Analysis: Bone marrow smears are prepared and stained. Polychromatic erythrocytes are scored for the presence of micronuclei, an indicator of chromosomal damage.

-

Safety and Handling

This compound is a highly flammable liquid and poses a significant fire hazard.[1][5] Vapors are heavier than air and can travel to a source of ignition and flash back.[5] It is incompatible with strong oxidizing agents and strong acids.[1] When handling MTBE, appropriate personal protective equipment, including gloves, and eye/face protection, should be worn.[5] Work should be conducted in a well-ventilated area, and sources of ignition should be eliminated.[5]

Conclusion

This compound presents a range of health and safety hazards. Acute exposure can lead to CNS depression and irritation, while chronic exposure in animal models has been associated with carcinogenicity, particularly in the kidneys of male rats and the livers of female mice. The mechanism of renal tumor formation in male rats is understood to be species-specific and not relevant to humans. While some studies suggest genotoxic potential, the evidence is not conclusive. Professionals working with this compound should adhere to strict safety protocols to minimize exposure and mitigate the associated risks. Further research is warranted to fully elucidate the mechanisms of toxicity for non-cancer endpoints and to clarify its genotoxic potential.

References

- 1. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.dutscher.com [pdf.dutscher.com]

- 5. nj.gov [nj.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Evaluation of the in vivo interaction of methyl tert-butyl ether with alpha2u-globulin in male F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Figure 3-1, Proposed Metabolic Pathway for Methyl tert-Butyl Ether (MTBE) in Rats - Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Methyl tert-butyl ether causes alpha2u-globulin nephropathy and enhanced renal cell proliferation in male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity effect of methyl-tertiary butyl ether on rat lymphocytes using comet assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Genotoxicity testing of methyl tertiary-butyl ether (MTBE) in the Salmonella microsuspension assay and mouse bone marrow micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Impact Effect of Methyl Tertiary-Butyl Ether “Twelve Months Vapor Inhalation Study in Rats” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcilabscan.com [rcilabscan.com]

- 17. fishersci.com [fishersci.com]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. osha.gov [osha.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

Environmental Fate and Degradation of Butyl Methyl Ether: A Technical Guide

An in-depth examination of the environmental persistence, transformation pathways, and degradation kinetics of butyl methyl ether, with a primary focus on the prevalent gasoline oxygenate, methyl tert-butyl ether (MTBE).

This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, with a specific emphasis on methyl tert-butyl ether (MTBE), a compound of significant environmental concern due to its widespread use as a gasoline additive. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on the physicochemical properties, abiotic and biotic degradation pathways, and experimental methodologies used to study this contaminant.

Physicochemical Properties of Methyl tert-Butyl Ether (MTBE)

The environmental behavior of MTBE is largely governed by its physical and chemical properties. Its high water solubility and low tendency to adsorb to soil particles contribute to its mobility in groundwater, often resulting in extensive contaminant plumes.[1] Key physicochemical properties of MTBE are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C5H12O | [2] |

| Molecular Weight | 88.15 g/mol | [2][3] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Distinctive, anesthetic-like | [4] |

| Vapor Pressure | 245 mmHg at 25 °C | [2] |

| Water Solubility | 42,000 - 43,000 mg/L at 20-25 °C | [5] |

| Henry's Law Constant | 0.01 - 0.0555 (dimensionless) at 10-25 °C | [1][6] |

| Log Octanol-Water Partition Coefficient (Kow) | 0.94 - 1.3 | [7] |

| Organic Carbon-Water Partition Coefficient (Koc) | 11 mg/L | [8] |

Abiotic Degradation

Abiotic degradation processes for MTBE in the environment are generally slow but can be significant under specific conditions. The primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis

Under typical environmental pH conditions, the hydrolysis of MTBE is extremely slow. However, under acidic conditions, MTBE can hydrolyze to form tert-butyl alcohol (TBA) and methanol. This reaction is catalyzed by strong acids.

Experimental Protocol: Acid-Catalyzed Hydrolysis of MTBE

A study on the hydrolysis of MTBE in dilute aqueous acid was conducted to determine its kinetics. The experimental setup involved:

-

Reactants: Methyl tert-butyl ether, deionized water, and a strong acid (e.g., hydrochloric acid) or an acidic ion-exchange resin to catalyze the reaction.

-

Procedure: Aqueous solutions of MTBE at known concentrations are prepared in reactors. The pH is adjusted to the desired acidic level. The reactors are maintained at a constant temperature. Samples are withdrawn at regular intervals.

-

Analysis: The concentrations of MTBE and the degradation product, tert-butyl alcohol (TBA), are quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Kinetic Analysis: The rate of disappearance of MTBE and the rate of formation of TBA are used to determine the hydrolysis rate constant.

Photolysis

Direct photolysis of MTBE in water is not a significant degradation pathway as it does not absorb sunlight effectively. However, indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH), can contribute to its degradation in the atmosphere and in sunlit surface waters. In the atmosphere, the half-life of MTBE can be as short as 3 days due to photo-oxidation.

Biotic Degradation

The biodegradation of MTBE is the primary mechanism for its natural attenuation in the environment. It can occur under both aerobic and anaerobic conditions, although aerobic degradation is generally more rapid and efficient.

Aerobic Biodegradation

Under aerobic conditions, various microorganisms have been identified that can utilize MTBE as a sole carbon and energy source or degrade it cometabolically. The initial step in the aerobic biodegradation of MTBE typically involves the cleavage of the ether bond by a monooxygenase enzyme, leading to the formation of tert-butyl alcohol (TBA) and formaldehyde. TBA is then further degraded.

The overall aerobic degradation pathway can be visualized as follows:

Experimental Protocol: Aerobic Microcosm Study

Microcosm studies are frequently used to assess the potential for intrinsic biodegradation of MTBE in subsurface environments. A typical experimental protocol involves:

-

Sample Collection: Aquifer sediment and groundwater are collected from the contaminated site.

-

Microcosm Setup: The sediment and groundwater are placed in sealed glass serum bottles. A headspace is left to ensure aerobic conditions.

-

Spiking: The microcosms are spiked with a known concentration of MTBE. Radiolabeled MTBE (e.g., [U-¹⁴C]MTBE) can be used to trace its fate and confirm mineralization to ¹⁴CO₂.

-

Incubation: The microcosms are incubated in the dark at a temperature representative of the in-situ environment.

-

Monitoring: At regular intervals, subsamples of the aqueous phase are analyzed for MTBE and potential metabolites like TBA using methods such as purge-and-trap gas chromatography-mass spectrometry (GC-MS). The headspace can be analyzed for ¹⁴CO₂ if a radiolabeled substrate is used.

-

Controls: Killed controls (e.g., autoclaved or poisoned with a microbial inhibitor) are included to account for any abiotic losses.

Anaerobic Biodegradation

Anaerobic biodegradation of MTBE has also been observed, although it is generally slower and occurs under specific redox conditions, such as methanogenic, sulfate-reducing, and iron-reducing conditions. The degradation pathways under anaerobic conditions are less well-defined than in aerobic environments. Some studies have shown the transformation of MTBE to TBA, while others have reported direct mineralization to methane and carbon dioxide.[9][10][11]

The following diagram illustrates a simplified anaerobic degradation pathway:

References

- 1. Determination of Henry's law constant for methyl tert-butyl ether (MTBE) at groundwater temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. monumentchemical.com [monumentchemical.com]

- 4. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Measurement of Henry's law constant for methyl tert‐butyl ether using solid‐phase microextraction | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascelibrary.org [ascelibrary.org]

- 10. Anaerobic degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA). | Semantic Scholar [semanticscholar.org]

- 11. Biodegradation of Methyl tert-Butyl Ether by a Bacterial Pure Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Ethers in Gasoline: A Technical History

An In-depth Guide on the Discovery, Application, and Environmental Impact of Ether Fuel Additives

Introduction

For over a century, the internal combustion engine has been a cornerstone of modern society. Central to its operation is the quality of its fuel, particularly its ability to resist premature detonation, a phenomenon known as knocking. This technical guide delves into the history and science of a pivotal class of gasoline additives: ethers. From the early use of diethyl ether as a starting fluid to the widespread adoption and subsequent environmental controversy of Methyl Tertiary-Butyl Ether (MTBE), this document provides a comprehensive overview for researchers, scientists, and drug development professionals interested in the chemistry, engineering, and environmental fate of these compounds.

This guide will explore the historical context that led to the development of ether additives, detail the experimental protocols used to evaluate their performance and environmental impact, present key quantitative data in a clear, comparative format, and illustrate the critical pathways and timelines associated with their use.

A Historical Trajectory of Ether Fuel Additives

The story of ether as a fuel additive is intrinsically linked to the evolution of gasoline engine technology and the ongoing quest for higher performance and cleaner emissions.

Early Explorations: Diethyl Ether

Diethyl ether ((C₂H₅)₂O), a compound first synthesized in the 13th century, found early application in internal combustion engines not as a primary fuel, but as a starting fluid, particularly in cold climates.[1] Its high volatility and low flash point allow it to vaporize easily at low temperatures, facilitating engine ignition. While effective, its use as a widespread additive was limited due to its low energy density and potential for peroxide formation.

The Post-Lead Era and the Rise of MTBE

The pivotal moment for ether fuel additives arrived with the phasing out of tetraethyl lead (TEL) from gasoline. Lead was a highly effective and inexpensive octane booster, but its severe neurotoxicity led to a global effort to remove it from automotive fuels.[1][2] This created a significant demand for alternative octane enhancers.

Methyl Tertiary-Butyl Ether (MTBE), with the chemical formula (CH₃)₃COCH₃, emerged as a leading candidate.[3] First introduced as a gasoline additive in the United States in 1979, its popularity surged throughout the 1980s and 1990s.[4] The 1990 Clean Air Act Amendments in the U.S. further propelled its use by mandating the addition of oxygenates to gasoline in areas with poor air quality to promote more complete combustion and reduce carbon monoxide and unburned hydrocarbon emissions.[5] MTBE, with its high oxygen content and excellent blending properties, was an ideal choice for refiners.[6]

The Downfall: Environmental Contamination

The widespread use of MTBE, however, led to an unforeseen environmental crisis. Leaking underground storage tanks at gasoline stations became a significant source of groundwater contamination.[7] Unlike other gasoline components, MTBE is highly soluble in water and moves readily through soil and aquifers, making it a persistent and widespread contaminant.[7] Public concern grew as MTBE was detected in drinking water supplies, often imparting a foul taste and odor even at very low concentrations.[8] This led to a wave of state-level bans on MTBE in the late 1990s and early 2000s, and a shift towards other oxygenates, primarily ethanol.[5]

Quantitative Data on Ether Fuel Additives

The effectiveness of an ether as a fuel additive is determined by its physical and chemical properties, and its impact on the final blended gasoline. The following tables summarize key quantitative data for common ether fuel additives.

Table 1: Physical and Chemical Properties of Common Fuel Ethers

| Property | Diethyl Ether (DEE) | Methyl Tertiary-Butyl Ether (MTBE) | Ethyl Tertiary-Butyl Ether (ETBE) | Tert-Amyl Methyl Ether (TAME) |

| Chemical Formula | (C₂H₅)₂O | (CH₃)₃COCH₃ | (CH₃)₃COC₂H₅ | (CH₃)₂C(C₂H₅)OCH₃ |

| Molar Mass ( g/mol ) | 74.12 | 88.15 | 102.18 | 102.18 |

| Oxygen Content (wt%) | 21.6 | 18.2 | 15.7 | 15.7 |

| Boiling Point (°C) | 34.6 | 55.2 | 73.1 | 86.3 |

| Density at 20°C (g/cm³) | 0.713 | 0.740 | 0.740 | 0.770 |

| Research Octane Number (RON) | ~110 | 116-118 | 117-118 | 111-112 |

| Motor Octane Number (MON) | ~98 | 100-102 | 102-103 | 98-99 |

| Cetane Number | >125 | - | - | - |

Note: Octane and cetane numbers can vary depending on the base fuel and measurement method.

Table 2: Impact of MTBE on Engine Emissions (Compared to Non-Oxygenated Gasoline)

| Emission | Change with MTBE Addition |

| Carbon Monoxide (CO) | Decrease[9][10] |

| Unburned Hydrocarbons (HC) | Decrease[9][10] |

| Nitrogen Oxides (NOx) | Increase or Decrease (depends on engine conditions)[9] |

| Formaldehyde | Increase |

| Carbon Dioxide (CO₂) | Increase[10] |

This table provides a general summary. The magnitude of the change depends on the concentration of the ether, engine technology, and operating conditions.

Experimental Protocols

The evaluation of fuel additives requires a suite of standardized experimental protocols to ensure accurate and reproducible results. The following sections detail the methodologies for key experiments cited in the study of ether fuel additives.

Synthesis of Ethers

Objective: To synthesize diethyl ether from ethanol using a strong acid catalyst.

Materials:

-

Ethanol (95% or absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Heating mantle with magnetic stirrer

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Separatory funnel

-

Sodium hydroxide (NaOH) solution (e.g., 5%)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous calcium chloride (CaCl₂) or other suitable drying agent

Procedure:

-

Reaction Setup: A distillation apparatus is assembled with a two-neck round-bottom flask. One neck is fitted with a dropping funnel, and the other with the distillation head.

-

Initial Charge: A measured volume of ethanol is placed in the round-bottom flask.

-

Acid Addition: The flask is cooled in an ice bath, and a stoichiometric excess of concentrated sulfuric acid is added slowly through the dropping funnel with continuous stirring.

-

Reaction and Distillation: The mixture is heated to approximately 140°C. Additional ethanol is added from the dropping funnel at a rate that maintains a steady distillation of diethyl ether. The temperature is carefully controlled to minimize the formation of ethene gas.

-

Purification: The crude diethyl ether distillate is washed in a separatory funnel with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with a saturated sodium chloride solution to remove residual ethanol.

-

Drying: The washed ether is dried over a suitable drying agent, such as anhydrous calcium chloride.

-

Final Distillation: The dried ether is redistilled to obtain a pure product.

Objective: To synthesize MTBE from methanol and isobutylene.

Materials:

-

Methanol (CH₃OH)

-

Isobutylene ((CH₃)₂C=CH₂)

-

Acidic ion-exchange resin catalyst (e.g., Amberlyst 15)

-

Fixed-bed reactor

-

Temperature and pressure control systems

-

Separation and purification equipment (e.g., distillation columns)

Procedure:

-

Feed Preparation: A feed stream containing a mixture of methanol and isobutylene is prepared.

-

Reaction: The feed is passed through a fixed-bed reactor containing the acidic ion-exchange resin catalyst. The reaction is typically carried out in the liquid phase at moderate temperatures (e.g., 50-100°C) and pressures.

-

Separation: The reactor effluent, which contains MTBE, unreacted methanol and isobutylene, and potential byproducts, is sent to a separation unit.

-

Purification: Distillation is commonly used to separate the high-purity MTBE from the other components. Unreacted reactants are often recycled back to the reactor.

Fuel Property Testing

Objective: To determine the Research Octane Number (RON) and Motor Octane Number (MON) of a gasoline or gasoline-ether blend.

Apparatus:

-

Cooperative Fuel Research (CFR) engine, a standardized single-cylinder engine with a variable compression ratio.[11][12]

Procedure (General Principles):

-

Engine Setup and Calibration: The CFR engine is set up and calibrated according to the specific ASTM method (D2699 for RON, D2700 for MON).[11][12] This involves setting specific operating conditions such as engine speed, intake air temperature, and spark timing.

-

Reference Fuels: Primary reference fuels (PRFs), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0), are used to bracket the expected octane number of the sample.

-

Knock Intensity Measurement: The test fuel is run in the engine, and the knock intensity is measured using a knock sensor.

-

Comparison with Reference Fuels: The knock intensity of the test fuel is compared to the knock intensities of the PRF blends.

-

Octane Number Determination: The octane number of the test fuel is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity as the test fuel under the specified conditions.[13]

Engine Performance and Emissions Testing

Objective: To evaluate the effect of ether additives on engine performance (power, torque, fuel consumption) and exhaust emissions (CO, HC, NOx).

Apparatus:

-

Spark-ignition engine mounted on a dynamometer.

-

Fuel delivery and measurement system.

-

Exhaust gas analyzer (e.g., Non-Dispersive Infrared (NDIR) for CO and CO₂, Flame Ionization Detector (FID) for HC, Chemiluminescence Analyzer for NOx).

-

Data acquisition system.

Procedure (General):

-

Engine Setup: The engine is installed on the dynamometer and instrumented to measure key operating parameters.

-

Fuel Blending: Test fuels are prepared by blending the ether additive at various concentrations with a base gasoline.

-

Test Cycle: The engine is operated over a standardized test cycle (e.g., the New European Driving Cycle - NEDC or the Federal Test Procedure - FTP) or at specific steady-state operating points (e.g., varying engine speed and load).[14]

-

Data Collection: During the test, engine performance data and exhaust emission concentrations are continuously recorded.

-

Analysis: The data for the ether-blended fuels are compared to the data for the base gasoline to determine the effect of the additive.[2][15]

Environmental Sample Analysis

Objective: To quantify the concentration of MTBE in a water sample.

Apparatus:

-

Gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Purge-and-trap system or solid-phase microextraction (SPME) device for sample introduction.

-

Capillary column suitable for separating volatile organic compounds.

Procedure (Purge-and-Trap):

-

Sample Preparation: A known volume of the water sample is placed in a purging vessel. An internal standard may be added.

-

Purging: An inert gas (e.g., helium) is bubbled through the sample, stripping the volatile MTBE out of the water.

-

Trapping: The purged MTBE is trapped on an adsorbent material in a trap.

-

Desorption and Injection: The trap is rapidly heated, and the desorbed MTBE is transferred to the GC column for separation.

-

Detection and Quantification: The separated MTBE is detected by the MS. The concentration is determined by comparing the response of the MTBE in the sample to a calibration curve generated from standards of known concentrations.[16][17][18]

Visualizing the Core Concepts

The following diagrams, created using the DOT language for Graphviz, illustrate key historical and chemical pathways related to ether fuel additives.

Figure 1: A timeline illustrating the key milestones in the history of ether as a fuel additive.

Figure 2: Chemical pathways for the synthesis of Diethyl Ether and MTBE.

Conclusion

The history of ether as a fuel additive is a compelling case study in the evolution of fuel chemistry, driven by the dual needs for improved engine performance and reduced environmental impact. While early ethers like diethyl ether played a niche role, the advent of MTBE marked a significant turning point, offering a solution to the challenge of replacing lead in gasoline. However, the story of MTBE also serves as a cautionary tale, highlighting the importance of considering the full life cycle and environmental fate of chemical additives. The widespread groundwater contamination caused by MTBE led to its rapid decline and a shift towards alternative oxygenates, demonstrating the critical interplay between technological innovation, environmental science, and public policy. For researchers and professionals in related fields, understanding this history provides valuable insights into the complex challenges and responsibilities associated with the development and deployment of new chemical technologies.

References

- 1. ASTM D2699 RON Test Method [sh-sinpar.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Petroleum ether - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. TIMELINE: A very short history of MTBE in the US | ICIS [icis.com]

- 6. MTBE - Evonik Industries [history.evonik.com]

- 7. journals.law.harvard.edu [journals.law.harvard.edu]

- 8. ewg.org [ewg.org]

- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 10. ijera.com [ijera.com]

- 11. ASTM D2699 - eralytics [eralytics.com]

- 12. ASTM D2700 - eralytics [eralytics.com]

- 13. matestlabs.com [matestlabs.com]

- 14. United States vehicle emission standards - Wikipedia [en.wikipedia.org]

- 15. scitepress.org [scitepress.org]

- 16. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]

- 17. Sensitive method for determination of methyl tert-butyl ether (MTBE) in water by use of headspace-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. osti.gov [osti.gov]

An In-depth Technical Guide to Butyl Methyl Ether Isomers: CAS Numbers and Chemical Identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers for the isomers of butyl methyl ether. The structural variations of the butyl group lead to four distinct isomers, each with unique identifiers and properties. This document is intended to serve as a foundational reference for professionals in research and development who require precise identification of these chemical entities.

The term "this compound" can refer to one of four structural isomers: n-butyl methyl ether, sec-butyl methyl ether, isothis compound, and tert-butyl methyl ether (MTBE). Accurate identification through standardized numbering and notation systems such as the Chemical Abstracts Service (CAS) number is critical for safety, regulatory compliance, and scientific accuracy.

Isomeric Relationship of Butyl Methyl Ethers

The following diagram illustrates the structural relationship between the four isomers of this compound, all sharing the same chemical formula C₅H₁₂O.

Thermodynamic Properties of Butyl Methyl Ether Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of binary mixtures containing butyl methyl ether. Due to its widespread use as a fuel additive and solvent, a significant body of research exists for methyl tert-butyl ether (MTBE), which will be the primary focus of this document. Available data for other isomers, including n-butyl methyl ether, isothis compound, and sec-butyl methyl ether, are also presented. This guide is intended to be a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the physicochemical behavior of these mixtures.

Introduction to this compound and Its Mixtures

This compound (C₅H₁₂O) is an ether with four structural isomers: methyl tert-butyl ether (MTBE), n-butyl methyl ether, isothis compound, and sec-butyl methyl ether. These compounds are often blended with other organic solvents, such as alcohols and alkanes, in various industrial applications. Understanding the thermodynamic properties of these mixtures is crucial for process design, optimization, and the development of new applications.

This guide focuses on key thermodynamic properties, including density, viscosity, excess molar volume, excess molar enthalpy, and vapor-liquid equilibria. The data presented is sourced from peer-reviewed scientific literature, and detailed experimental protocols for the measurement of these properties are provided.

Quantitative Data on this compound Mixtures

The following tables summarize the available quantitative data for the thermodynamic properties of various this compound binary mixtures.

Density and Excess Molar Volume

Excess molar volume (

VmEVmEVmETable 1: Density (ρ) and Excess Molar Volume (

VmE | Second Component | Temperature (K) | Mole Fraction of MTBE (x₁) | Density (g·cm⁻³) | Excess Molar Volume ( |

| Methanol | 298.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[1] |

| Ethanol | 298.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[1][2] |

| 1-Propanol | 298.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[1] |

| 1-Butanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

| 1-Pentanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

| 1-Hexanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

| 1-Heptanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

Table 2: Density (ρ) and Excess Molar Volume (

VmE | Second Component | Temperature (K) | Mole Fraction of MTBE (x₁) | Density (g·cm⁻³) | Excess Molar Volume ( |

| n-Hexane | 298.15 | 0.0 - 1.0 | Varies | Positive over the entire composition range |

| n-Heptane | 298.15 | 0.0 - 1.0 | Varies | Positive over the entire composition range |

| Cyclohexane | 313.15 | 0.0 - 1.0 | Varies | Positive over the entire composition range[4] |

| Methylcyclohexane | 313.15 | 0.0 - 1.0 | Varies | Positive over the entire composition range[4] |

Viscosity and Viscosity Deviation

Viscosity deviation (Δη) provides insight into the nature and strength of intermolecular interactions in a liquid mixture. Negative deviations suggest weaker interactions between unlike molecules compared to the pure components, often associated with the disruption of hydrogen bonding. Positive deviations indicate stronger interactions between unlike molecules.

Table 3: Viscosity (η) and Viscosity Deviation (Δη) of Methyl tert-Butyl Ether (MTBE) + Alcohol Mixtures

| Second Component | Temperature (K) | Mole Fraction of MTBE (x₁) | Viscosity (mPa·s) | Viscosity Deviation (Δη) (mPa·s) |

| Methanol | 308.15 - 318.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[5] |

| 1-Butanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

| 1-Pentanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

| 1-Hexanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

| 1-Heptanol | 293.15 | 0.0 - 1.0 | Varies | Negative over the entire composition range[3] |

Excess Molar Enthalpy

Excess molar enthalpy (

HmEHmEHmETable 4: Excess Molar Enthalpy (

HmE | Second Component | Temperature (K) | Mole Fraction of MTBE (x₁) | Excess Molar Enthalpy ( |

| Methanol | 298.15 | 0.0 - 1.0 | Endothermic[2] |

| Ethanol | 298.15 | 0.0 - 1.0 | Endothermic[2] |

| 1-Propanol | 298.15 | 0.0 - 1.0 | Endothermic[2] |

| 1-Pentanol | 298.15 | 0.0 - 1.0 | Endothermic[2] |

| Cyclohexane | 298.15 | 0.0 - 1.0 | Endothermic |

| n-Heptane | 313.15 | 0.0 - 1.0 | Endothermic[4] |

Vapor-Liquid Equilibria

Vapor-liquid equilibrium (VLE) data are essential for the design of separation processes, such as distillation. The data typically include the composition of the liquid and vapor phases at a given temperature and pressure. Deviations from Raoult's law, which describes ideal mixtures, are common and can lead to the formation of azeotropes.

Table 5: Vapor-Liquid Equilibrium (VLE) of Methyl tert-Butyl Ether (MTBE) Mixtures

| Second Component | Temperature (K) / Pressure (kPa) | Azeotrope Formation |

| Methanol | 313.15 K | Yes[4] |

| Ethanol | 101.3 kPa | Yes[6] |

| Methylcyclohexane | 313.15 K | No[4] |

| n-Heptane | 313.15 K | No[4] |

Data for Other this compound Isomers

Data for this compound isomers other than MTBE are less abundant in the literature. The following table summarizes the available information.

Table 6: Thermodynamic Properties of n-Butyl Methyl Ether, Isothis compound, and sec-Butyl Methyl Ether Mixtures

| Isomer | Second Component | Property | Temperature (K) | Observation |

| n-Butyl Methyl Ether | Hexane | Volumetric Properties | Not specified | Data available |

| Isothis compound | Not specified | Density, Viscosity | Not specified | Pure component data available[5] |

| sec-Butyl Methyl Ether | Not specified | Density, Refractive Index | 298.15 | Pure component data available |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Density and Viscosity